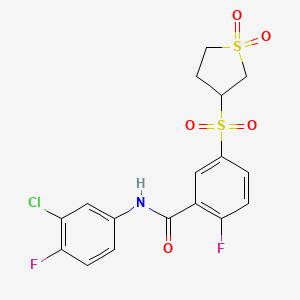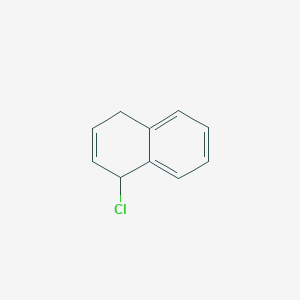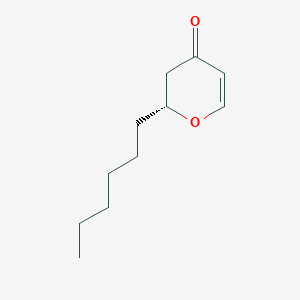
C22H20Cl2N4S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C22H20Cl2N4S2 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include two chlorine atoms, two sulfur atoms, and a nitrogen-rich framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C22H20Cl2N4S2 typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with chlorinated thiophenes under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a Suzuki coupling reaction can be employed to form the carbon-nitrogen bonds essential for the structure .
Industrial Production Methods
On an industrial scale, the production of This compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-pressure and high-temperature conditions can facilitate the reactions, while advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
C22H20Cl2N4S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
C22H20Cl2N4S2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism by which C22H20Cl2N4S2 exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its ability to form stable complexes with metal ions can influence cellular processes and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to C22H20Cl2N4S2 include other chlorinated thiophenes and nitrogen-sulfur containing aromatic compounds. Examples include:
- C20H18Cl2N4S2
- C22H18Cl2N4S
- C22H20ClN4S2
Uniqueness
What sets This compound apart from these similar compounds is its specific arrangement of chlorine and sulfur atoms, which imparts unique reactivity and interaction profiles. This uniqueness makes it particularly valuable in applications requiring specific chemical properties .
Propriétés
Formule moléculaire |
C22H20Cl2N4S2 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
4-[(2,6-dichlorophenyl)methylsulfanyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H20Cl2N4S2/c1-12-10-13(2)28(27-12)22-25-20(29-11-15-16(23)7-5-8-17(15)24)19-14-6-3-4-9-18(14)30-21(19)26-22/h5,7-8,10H,3-4,6,9,11H2,1-2H3 |
Clé InChI |
KRLVIAOYFKTABS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NC3=C(C4=C(S3)CCCC4)C(=N2)SCC5=C(C=CC=C5Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)

![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)

![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![3-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidine-2,4-dione](/img/structure/B12624381.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)

